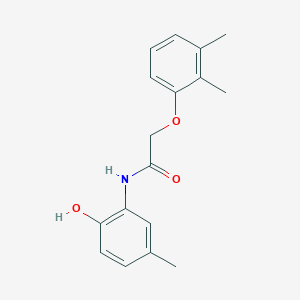
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide, also known as DCMPS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is not fully understood. However, it has been suggested that 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells and induce apoptosis. 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has also been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines involved in inflammation. In vivo studies have shown that 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide can reduce tumor growth in mice.
Advantages and Limitations for Lab Experiments
One advantage of using 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide in lab experiments is its potential as a novel drug candidate for the treatment of cancer and other diseases. However, one limitation is that the mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide. One area of research could focus on elucidating the mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide and identifying the specific enzymes and pathways that it targets. Another area of research could focus on optimizing the synthesis method of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Synthesis Methods
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide can be synthesized through various methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with N-(2-phenylethyl)amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide. Other methods of synthesis have also been reported in the literature.
properties
Product Name |
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide |
|---|---|
Molecular Formula |
C15H15Cl2NO2S |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-11-9-13(16)14(17)10-15(11)21(19,20)18-8-7-12-5-3-2-4-6-12/h2-6,9-10,18H,7-8H2,1H3 |
InChI Key |
JGUQMCZFXHUIOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CC=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B267645.png)
![2,2-dimethyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267646.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B267647.png)
![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)
![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267650.png)
![4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267652.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B267656.png)

![2-[(2,4-Dichlorophenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B267659.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B267663.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B267664.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B267666.png)
![N-(tert-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267667.png)
![N-(tert-butyl)-4-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B267668.png)